molecular formula C11H18N4O4S B1532940 ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 1106908-85-3

ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1532940
CAS No.: 1106908-85-3
M. Wt: 302.35 g/mol
InChI Key: JTCPRVVERNRGMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS: 1106908-85-3) is a pyrazole-based compound featuring a sulfonamide linker connecting the pyrazole core to a 4-methylpiperazine moiety. Its molecular formula is C₁₂H₁₈N₄O₄S, with a molar mass of 314.36 g/mol. This derivative is part of a broader class of sulfonamide-functionalized pyrazoles investigated for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists due to the pharmacophoric features of both pyrazole and piperazine groups.

Properties

IUPAC Name

ethyl 5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-3-19-11(16)9-8-12-13-10(9)20(17,18)15-6-4-14(2)5-7-15/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPRVVERNRGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

    Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further substitution reactions can modify the pyrazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Acidic or basic hydrolysis for ester conversion, and nucleophilic reagents for substitution on the pyrazole ring.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Carboxylic acids and various substituted pyrazoles.

Scientific Research Applications

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study sulfonylation reactions and their biological implications.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the ethyl pyrazole-4-carboxylate scaffold but differ in substituents at the 3-position sulfonyl group. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent on Sulfonyl Group CAS Number Molecular Weight (g/mol) Melting Point (°C) Stability/Solubility
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate 4-Methylpiperazine 1106908-85-3 314.36 Not reported Stable at RT
Ethyl 3-[(4-(4-chlorophenyl)piperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate 4-(4-Chlorophenyl)piperazine 1353987-97-9 410.87 Not reported Discontinued
Ethyl 3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate Morpholine 1108050-18-5 301.31 Not reported High polarity
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate Piperidine 1229302-74-2 299.34 Not reported Moderate solubility
Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-Methylphenyl (no sulfonyl group) 1242014-95-4 230.26 Not reported Lipophilic
Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Pyridin-2-yl (no sulfonyl group) 1188263-92-4 217.22 Not reported Polar, water-sensitive

Key Comparison Points

Substituent Effects on Physicochemical Properties

  • Polarity : The 4-methylpiperazine and morpholine substituents increase polarity due to their nitrogen and oxygen atoms, enhancing solubility in polar solvents. In contrast, analogs with aromatic or aliphatic groups (e.g., 4-methylphenyl or piperidine) exhibit lower polarity .
  • Stability : Sulfonamide-linked piperazine derivatives (e.g., the target compound) are stable at room temperature, while analogs lacking sulfonyl groups (e.g., pyridin-2-yl derivatives) may hydrolyze under acidic or basic conditions .

Synthetic Accessibility

  • The target compound is synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 4-methylpiperazine, a method shared with other piperazine-based analogs .
  • Morpholine and piperidine derivatives follow similar protocols but require distinct amines, leading to varying yields and purification challenges .

Biological Relevance The 4-methylpiperazinyl group is a common pharmacophore in kinase inhibitors and antipsychotic agents due to its basic nitrogen, which facilitates receptor binding. Morpholine derivatives (e.g., CAS: 1108050-18-5) are explored for antimicrobial activity, leveraging their hydrogen-bonding capacity .

Biological Activity

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS Number: 1106908-85-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrazole class of compounds, which have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O4S, with a molecular weight of 302.35 g/mol. The structure features a pyrazole ring substituted with a sulfonamide group and an ethyl ester, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H18N4O4S
Molecular Weight302.35 g/mol
CAS Number1106908-85-3
Minimum Purity95%

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Case Study: Combination Therapy

In a notable study, the compound was tested in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. The Combination Index method was employed to analyze the interaction between the two drugs, indicating that this compound could be a valuable adjunct in chemotherapy regimens.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies revealed that it possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

The compound's effectiveness in inhibiting biofilm formation further underscores its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the piperazine moiety and the sulfonamide group can significantly influence the compound's potency and selectivity towards specific biological targets.

Table 3: SAR Insights

ModificationEffect on Activity
Substitution on piperazineIncreased anticancer potency
Variation in sulfonamideEnhanced antimicrobial efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.